molecular formula C12H16O2 B472737 2,4-Dimethylphenyl butyrate CAS No. 723755-49-5

2,4-Dimethylphenyl butyrate

Cat. No.: B472737
CAS No.: 723755-49-5
M. Wt: 192.25g/mol
InChI Key: PKFKXJAEUZXNPL-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl butyrate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis Reactions

Esters like 2,4-dimethylphenyl butyrate typically undergo:

  • Acidic hydrolysis : Yielding butyric acid and 2,4-dimethylphenol.

  • Basic hydrolysis (saponification) : Producing the sodium/potassium salt of butyric acid and 2,4-dimethylphenoxide .

Functional Group Transformations

Analogous reactions from related compounds suggest potential pathways:

Table 1: Reactivity of Butyrate Esters

Reaction TypeConditionsProductsReference
Nucleophilic substitution Alkali hydroxides or aminesAmides or carboxylates
Reduction LiAlH₄ or catalytic hydrogenationButanol + 2,4-dimethylphenol
Oxidation KMnO₄ or CrO₃Butyric acid derivatives + phenols

Thermal Stability and Decomposition

Butyrate esters generally decompose at elevated temperatures (>200°C) via:

  • Decarboxylation : Releasing CO₂ and forming alkenes or aromatic byproducts .

  • Radical pathways : Observed in high-temperature environments or under UV light .

Biological and Catalytic Reactions

  • Enzymatic hydrolysis : Lipases or esterases can cleave the ester bond, as seen in analogous butyrate esters .

  • Catalytic hydrogenolysis : Palladium or nickel catalysts may reduce the ester to alcohols under H₂ pressure .

Gaps in Literature

No direct studies on This compound were identified in the reviewed sources. Key research opportunities include:

  • Kinetic studies of hydrolysis/transesterification.

  • Catalytic applications in organic synthesis.

  • Biological degradation pathways.

Properties

CAS No.

723755-49-5

Molecular Formula

C12H16O2

Molecular Weight

192.25g/mol

IUPAC Name

(2,4-dimethylphenyl) butanoate

InChI

InChI=1S/C12H16O2/c1-4-5-12(13)14-11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3

InChI Key

PKFKXJAEUZXNPL-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=C(C=C(C=C1)C)C

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)C)C

Origin of Product

United States

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